molecular formula C9H10O4 B14340726 2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione CAS No. 104199-06-6

2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14340726
CAS No.: 104199-06-6
M. Wt: 182.17 g/mol
InChI Key: SOQPAAHSKAWHBQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure characterized by a cyclohexadiene ring substituted with methoxy and methoxymethyl groups. This compound is part of the benzoquinone family, known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethoxyphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method includes the use of 2,6-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity compared to similar compounds .

Properties

CAS No.

104199-06-6

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-methoxy-6-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H10O4/c1-12-5-6-3-7(10)4-8(13-2)9(6)11/h3-4H,5H2,1-2H3

InChI Key

SOQPAAHSKAWHBQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)C=C(C1=O)OC

Origin of Product

United States

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